molecular formula C12H21NO5 B2942235 3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid CAS No. 2247088-03-3

3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid

Katalognummer: B2942235
CAS-Nummer: 2247088-03-3
Molekulargewicht: 259.302
InChI-Schlüssel: NRGQRHBWNMWASI-LYWQIFSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid is a cyclobutane-derived synthetic compound featuring a rigid four-membered ring core. Its structure integrates a methoxy group (-OCH₃) at the 3-position, a tert-butyloxycarbonyl (Boc)-protected amino methyl group at the same position, and a carboxylic acid (-COOH) at the 1-position. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyclobutane scaffold imposes conformational rigidity.

Eigenschaften

IUPAC Name

3-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(17-4)5-8(6-12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGQRHBWNMWASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid is a complex organic compound with significant implications in biological research. This article explores its biological activity, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring, a methoxy group, and a carbamate moiety derived from 2-methylpropan-2-ol. Its molecular formula is C14H25NO4, and it has a molecular weight of approximately 259.302 g/mol. The unique structure allows it to interact effectively with various biological targets, influencing biochemical pathways.

Property Value
Molecular FormulaC14H25NO4
Molecular Weight259.302 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. It can influence various cellular processes, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It has the potential to modulate receptor activity, which could lead to therapeutic effects in diseases such as cancer or metabolic disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, research on coumarin derivatives demonstrated significant antiproliferative effects against liver cancer cells (HepG2), suggesting that structural modifications can enhance biological activity.

Table 1: Antiproliferative Activity of Coumarin Derivatives

Compound IC50 (µM) Mechanism
Compound 417Moderate antiproliferative activity
Compound 50.9Induces apoptosis via caspase activation
Compound 62.3Enhanced binding due to acetyl group

These findings indicate that structural modifications can significantly impact the efficacy of compounds similar to our target compound, highlighting the importance of further exploration into its biological activity.

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for drug design aimed at specific diseases.
  • Biochemical Research : Understanding its mechanism of action can provide insights into cellular processes and disease mechanisms.
  • Therapeutic Use : If proven effective in clinical settings, it could be developed into therapeutic agents for various conditions.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane structure, a methoxy group, a carbamate moiety derived from 2-methylpropan-2-ol, and a carboxylic acid functional group. With the molecular formula C14H25NO4, this compound has implications in synthetic organic chemistry and biological research due to its structural properties and potential reactivity.

Synthesis and Chemical Reactivity

The reactions involving this compound often require controlled conditions, such as inert atmospheres and specific temperatures, to avoid side reactions.

Potential Applications

While the search results do not explicitly detail specific applications of this compound, the presence of functional groups such as methoxy, carbamate, and carboxylic acid suggests potential uses:

  • Pharmaceutical Research : It can be used in the synthesis of various pharmaceutical compounds.
  • Agrochemicals : Carbamate derivatives are often found in insecticides, herbicides, and fungicides.
  • Materials Science : Employed to create new polymers or modify existing ones, potentially leading to materials with tailored properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s unique structural attributes can be contextualized against three classes of analogs: cyclobutane-based amino acids, Boc-protected linear-chain derivatives, and stereochemically defined cyclobutane isomers.

Cyclobutane-Based Amino Acids (E7 and Z7)

Compounds: (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) .

  • Structural Differences : E7/Z7 lack the methoxy and Boc-protected groups but include a butenyl side chain for ring-closing metathesis (RCM).
  • Functional Implications: Rigidity: Both E7/Z7 and the target compound leverage cyclobutane’s rigidity to enforce specific peptide conformations. Reactivity: The Boc group in the target compound enhances amine stability during synthesis compared to E7/Z7’s unprotected amino group. Applications: E7/Z7 are used in geometry-specific peptide stapling ; the target compound’s Boc group may enable orthogonal protection strategies in multi-step syntheses.

2-Aminocyclobutane-1-carboxylic Acid Isomers

Compounds: (1S,2S)- and (1R,2R)-2-(Boc-amino)cyclobutanecarboxylic acid .

  • Structural Differences: These isomers lack the methoxy group and feature a Boc-protected amino group at the 2-position instead of the 3-position.
  • Functional Implications :
    • Stereochemical Impact : The stereochemistry of cyclobutane derivatives (e.g., (1S,2S) vs. (1R,2R)) significantly influences peptide backbone geometry and biological activity .
    • Solubility : The absence of a methoxy group in these isomers may improve aqueous solubility compared to the target compound.

Boc-Protected Linear-Chain Derivatives

Compound: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .

  • Structural Differences: A linear pentanoic acid chain replaces the cyclobutane core, with a hydroxyl group at the 5-position.
  • Functional Implications: Flexibility vs. Synthetic Utility: Both compounds utilize Boc protection for amines, but the hydroxyl group in the pentanoic acid derivative may introduce additional reactivity (e.g., oxidation susceptibility).

Data Table: Comparative Analysis

Property Target Compound E7/Z7 2-Aminocyclobutane-1-carboxylic Acid 5-Hydroxy-2-Boc-pentanoic Acid
Core Structure Cyclobutane Cyclobutane Cyclobutane Linear pentanoic acid
Key Functional Groups -COOH, -OCH₃, Boc-protected -NHCH₂- -COOH, -NH₂, butenyl side chain -COOH, Boc-protected -NH₂ -COOH, -OH, Boc-protected -NH₂
Molecular Weight (g/mol) ~315.3 (calculated) ~183.2 (E7/Z7) ~215.2 (Boc-protected isomer) 233.26
Primary Application Peptide stapling (hypothesized) RCM-mediated peptide stapling Stereochemical studies Metal-catalyzed C–H functionalization
Stability High (Boc protection) Moderate (unprotected amine) High (Boc protection) Moderate (hydroxyl group reactivity)
Conformational Rigidity High (cyclobutane + methoxy) High (cyclobutane) High (cyclobutane) Low (linear chain)

Research Findings and Implications

  • Peptide Stapling : Cyclobutane derivatives like E7/Z7 demonstrate that rigid scaffolds improve peptide helicity and protease resistance . The target compound’s Boc group may further stabilize intermediates during stapling.
  • Stereochemical Sensitivity : highlights that cyclobutane stereoisomers exhibit distinct NMR profiles and purity levels (>99% enantiomeric excess), suggesting the target compound’s stereochemistry must be carefully controlled .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:
  • Nucleophilic substitution : Use propargyl bromide with a methoxy-substituted precursor in the presence of a base (e.g., K2_2CO3_3) to introduce alkynyl or methoxy groups .
  • Cyclization : Employ acidic catalysts like boron trifluoride diethyl etherate (BF3_3-Et2_2O) to form the cyclobutane ring from linear precursors .
  • Retrosynthetic analysis : Tools like BKMS_METABOLIC or Reaxys can predict feasible routes by fragmenting the target molecule into simpler intermediates .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H NMR : Verify substituent positions (e.g., methoxy protons at δ3.2–3.5 ppm) and cyclobutane ring protons (δ1.5–2.5 ppm) .
  • FT-IR : Identify functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) and methoxy (C-O stretch at ~1250 cm1^{-1}) .
  • HPLC : Confirm purity (>98% recommended for research-grade material) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this cyclobutane derivative?

  • Methodological Answer :
  • Regioselectivity control : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor desired intermediates. For example, polar aprotic solvents like DMF enhance nucleophilic substitution rates .
  • Catalyst screening : Test Lewis acids (e.g., BF3_3-Et2_2O) or transition-metal catalysts to improve cyclization efficiency .
  • Precursor design : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive intermediates during synthesis .

Q. How should researchers address contradictions in biological activity data (e.g., receptor binding assays)?

  • Methodological Answer :
  • Replicate assays : Ensure consistency across multiple batches of the compound.
  • Orthogonal assays : Combine radioligand binding (e.g., DA or 5-HT receptors ) with functional assays (e.g., cAMP modulation) to cross-validate results.
  • Stability testing : Monitor compound degradation under assay conditions (e.g., pH, temperature) using LC-MS .

Q. What strategies are effective for analyzing stereochemical effects on bioactivity?

  • Methodological Answer :
  • Chiral chromatography : Use columns like Chiralpak® IG or AD-H to resolve enantiomers .
  • Comparative bioassays : Test individual enantiomers (e.g., (R,R) vs. (S,S) configurations) for receptor affinity differences .
  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable .

Q. How can computational modeling aid in studying this compound’s interactions?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., cyclin-dependent kinases) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using datasets from PubChem or DSSTox .

Q. What validation parameters are critical for analytical method development?

  • Methodological Answer :
  • Specificity : Demonstrate resolution from impurities/degradants via HPLC-DAD .
  • Linearity : Validate over a concentration range (e.g., 0.1–100 µg/mL) with R2^2 > 0.99 .
  • LOD/LOQ : Establish limits using signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) to identify degradation pathways .
  • LC-MS profiling : Monitor degradation products (e.g., hydrolysis of the Boc group ).
  • Storage recommendations : Use inert atmospheres (N2_2) and desiccants for long-term stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.